L-Rhamnose

Beschreibung

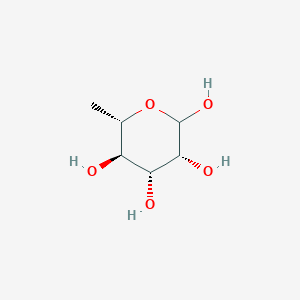

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-JFNONXLTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801019197 |

Source

|

| Record name | L-Rhamnopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

398.00 to 399.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73-34-7, 10485-94-6, 3615-41-6 |

Source

|

| Record name | 6-Deoxy-L-mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010485946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Rhamnopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 °C |

Source

|

| Record name | Rhamnose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of L-Rhamnose in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-rhamnose, a 6-deoxy-L-mannose, is a ubiquitous monosaccharide found in nature, primarily as a component of plant cell wall polysaccharides like pectin (B1162225) and hemicellulose.[1][2] In the bacterial kingdom, this compound plays a multifaceted role, serving as a carbon and energy source, a critical component of the cell envelope, a modulator of biofilm formation, and a key factor in pathogenesis.[1][3][4][5] Unlike mammals, many bacteria possess the metabolic pathways for both the catabolism and biosynthesis of this compound, making these pathways attractive targets for the development of novel antimicrobial agents.[5][6][7] This technical guide provides an in-depth overview of the biological roles of this compound in bacteria, with a focus on its metabolism, its incorporation into the cell wall, its influence on biofilm dynamics, and its role in bacterial virulence. This document also includes detailed experimental protocols for studying this compound-related processes and summarizes key quantitative data to aid in research and development.

This compound Metabolism in Bacteria

Bacteria can utilize this compound as a sole carbon and energy source through specific catabolic pathways. The most well-characterized of these is the phosphorylated pathway found in many bacteria, including the model organism Escherichia coli. Some bacteria, however, employ a non-phosphorylative pathway.

This compound Catabolic Pathways

The canonical phosphorylated pathway converts this compound into intermediates of central metabolism.[8] This process is initiated by the transport of this compound across the cell membrane, which can be mediated by various transport systems, such as the this compound-proton symporter RhaT in E. coli or ABC transporters in other bacteria.[6][8]

The key enzymatic steps in the phosphorylated pathway are:

-

Isomerization: this compound is converted to L-rhamnulose by this compound isomerase (RhaA).[7][8]

-

Phosphorylation: L-rhamnulose is phosphorylated to L-rhamnulose-1-phosphate by rhamnulose kinase (RhaB).[8]

-

Aldol Cleavage: L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) cleaves L-rhamnulose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.[8][9]

DHAP enters directly into glycolysis. The fate of L-lactaldehyde depends on the availability of oxygen. Under aerobic conditions, it is typically oxidized to lactate, which can then be converted to pyruvate.[10] In anaerobic conditions, L-lactaldehyde is reduced to 1,2-propanediol, a process that aids in the regeneration of NAD+.[10][11][12]

A non-phosphorylative pathway has also been identified in some bacteria, which involves the direct oxidation of this compound by an this compound 1-dehydrogenase.[13][14]

Enzymes of this compound Catabolism

The following table summarizes the key enzymes involved in the phosphorylated this compound catabolic pathway.

| Enzyme | Gene | Function |

| This compound permease | rhaT | Transports this compound into the cell.[6][8] |

| This compound isomerase | rhaA | Isomerizes this compound to L-rhamnulose.[7][8] |

| Rhamnulokinase | rhaB | Phosphorylates L-rhamnulose to L-rhamnulose-1-phosphate.[8] |

| L-rhamnulose-1-phosphate aldolase | rhaD | Cleaves L-rhamnulose-1-phosphate.[8][9] |

| L-lactaldehyde reductase | rhaZ | Reduces L-lactaldehyde to 1,2-propanediol (anaerobic). |

| L-lactaldehyde dehydrogenase | Oxidizes L-lactaldehyde to L-lactate (aerobic). |

Quantitative Data on this compound Metabolizing Enzymes

The kinetic parameters of some enzymes in the this compound metabolic pathway have been characterized. The following table presents available data for this compound isomerase from different bacterial sources.

| Organism | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |

| Pseudomonas stutzeri | L-RhI | This compound | 11 - 19.4 | 240 - 280 | - | 11.6 - 15.6 |

| Bacillus subtilis | L-RhI | This compound | 8.3 | - | 21.6 | 2.6 |

| Caldicellulosiruptor obsidiansis | L-RhI | This compound | - | 277.6 | - | - |

Data compiled from multiple sources.[7][15] Note that assay conditions may vary between studies.

Caption: Phosphorylative this compound catabolic pathway in bacteria.

Regulation of this compound Metabolism

The genes for this compound catabolism are tightly regulated to ensure that they are only expressed in the presence of this compound and in the absence of more preferred carbon sources, such as glucose. The regulatory mechanisms vary between bacterial species.

In Escherichia coli , the rha operons are controlled by two transcriptional activators, RhaS and RhaR, which belong to the AraC family of regulators.[8][16][17][18] RhaR, in the presence of this compound, activates the transcription of the rhaSR operon.[18] The resulting RhaS protein, also activated by this compound, then activates the transcription of the rhaBAD and rhaT operons.[8][18][19][20] This regulatory cascade is also subject to catabolite repression by glucose via the cAMP receptor protein (CRP).[18][21]

In Bacillus subtilis , the rhaEWRBMA operon is regulated by a DeoR-type transcriptional repressor, RhaR, and is also subject to carbon catabolite repression via CcpA.[2][21][22] In the absence of this compound, RhaR binds to the operator region of the rha operon, blocking transcription.[2][21][22] The inducer molecule is not this compound itself, but an intermediate in its metabolism, L-rhamnulose-1-phosphate, which binds to RhaR and causes it to dissociate from the DNA, thus allowing transcription to proceed.[2][21][22]

Caption: Regulation of this compound catabolism in E. coli and B. subtilis.

This compound as a Bacterial Cell Wall Component

In many Gram-positive bacteria, particularly in the genera Streptococcus, Enterococcus, and Lactococcus, this compound is a major constituent of the cell wall.[3][23][24][25] It is incorporated into complex, rhamnose-rich cell wall polysaccharides (RhaCWPs) that are anchored to the peptidoglycan layer.[3][23][24] These RhaCWPs are functionally analogous to the well-studied wall teichoic acids (WTAs) and are crucial for maintaining cell shape, division, and virulence.[3][23]

Biosynthesis of dTDP-L-rhamnose

The precursor for the incorporation of this compound into these polysaccharides is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose).[3] This nucleotide sugar is synthesized from glucose-1-phosphate in a four-step enzymatic pathway, catalyzed by the products of the rml genes (rmlA, rmlB, rmlC, and rmlD).[3][7][26] This pathway is highly conserved across a wide range of bacteria.[26]

The enzymes of the dTDP-L-rhamnose biosynthesis pathway are:

| Enzyme | Gene | Function |

| Glucose-1-phosphate thymidylyltransferase | rmlA | Converts glucose-1-phosphate to dTDP-D-glucose.[3][26] |

| dTDP-D-glucose 4,6-dehydratase | rmlB | Dehydrates dTDP-D-glucose.[3][26] |

| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | rmlC | Epimerizes the intermediate.[3][26] |

| dTDP-L-lyxo-4-hexulose reductase | rmlD | Reduces the intermediate to form dTDP-L-rhamnose.[3] |

Disruption of this pathway can lead to severe growth defects and a loss of virulence, highlighting its importance for bacterial survival and pathogenesis.[7][15]

Caption: Biosynthesis pathway of dTDP-L-rhamnose in bacteria.

Role of this compound in Biofilm Formation and Pathogenesis

This compound and rhamnose-containing molecules have a significant impact on bacterial community behaviors, such as biofilm formation, and play a direct role in the virulence of many pathogenic bacteria.

Modulation of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). This compound can modulate biofilm formation in a species- and condition-dependent manner. In Escherichia coli, for instance, the addition of this compound has been shown to reduce biofilm formation in rich media at 37°C.[1][2][4][17] Transcriptomic analyses have revealed that this compound upregulates genes involved in its own transport and metabolism while downregulating genes related to adhesion and biofilm formation.[1][2][4][17]

Rhamnolipids, which are glycolipid biosurfactants containing rhamnose moieties and predominantly produced by Pseudomonas aeruginosa, are also known to play a crucial role in biofilm architecture, including maturation and dispersal.[1][27]

The following table summarizes the observed changes in gene expression in E. coli in response to this compound, highlighting its role in promoting a planktonic lifestyle.

| Gene/Operon | Function | Change in Expression with this compound |

| rhaBAD | This compound catabolism | Upregulated[1] |

| rhaT | This compound transport | Upregulated[1] |

| Adhesion-related genes | Biofilm formation | Downregulated[1][4] |

Role in Pathogenesis

The presence of this compound in cell surface structures is often critical for the virulence of pathogenic bacteria. The O-antigen of lipopolysaccharides (LPS) in Gram-negative bacteria, such as Salmonella and Shigella, frequently contains this compound.[7] The O-antigen is a major virulence factor, contributing to serum resistance and protecting the bacterium from the host's immune system.[7]

In Gram-positive pathogens like Streptococcus pyogenes and Streptococcus mutans, the rhamnose-containing cell wall polysaccharides are essential for viability and virulence.[3][15][26] Disruption of this compound biosynthesis in these organisms leads to increased susceptibility to host defenses and an inability to establish infection.[7][15]

In Mycobacterium tuberculosis, this compound serves as a linker between the peptidoglycan and the arabinogalactan (B145846) layer of its complex cell wall, making the this compound biosynthetic pathway essential for this pathogen's viability.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological role of this compound in bacteria.

Quantification of Biofilm Formation using Crystal Violet Assay

This protocol describes a common method for quantifying the total biomass of a bacterial biofilm.

Methodology:

-

Bacterial Culture Preparation: Grow the bacterial strain of interest overnight in a suitable liquid medium.

-

Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Include a negative control with sterile medium only.

-

Incubation: Incubate the plate under static conditions at the desired temperature for a specified period (e.g., 24-48 hours) to allow for biofilm formation.

-

Washing: Carefully remove the planktonic cells by gently decanting the medium. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) or distilled water to remove any remaining non-adherent cells.

-

Staining: Add 200 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

-

Washing: Decant the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes with gentle shaking.

-

Quantification: Transfer 150 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 590 nm using a microplate reader.

Caption: Workflow for the Crystal Violet Biofilm Assay.

DNase I Footprinting Assay for Protein-DNA Binding

This protocol is used to identify the specific DNA binding site of a regulatory protein, such as RhaR.

Methodology:

-

Probe Preparation: Prepare a DNA fragment containing the putative protein binding site. One end of the DNA fragment should be radiolabeled (e.g., with 32P).

-

Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of the purified regulatory protein in a suitable binding buffer. Include a control reaction with no protein.

-

DNase I Digestion: Add a limited amount of DNase I to each reaction and incubate for a short period to allow for partial digestion of the DNA. The protein-bound DNA will be protected from cleavage.

-

Reaction Termination: Stop the digestion by adding a stop solution (e.g., containing EDTA).

-

DNA Purification: Purify the DNA fragments from the reaction mixture.

-

Gel Electrophoresis: Separate the digested DNA fragments on a denaturing polyacrylamide sequencing gel.

-

Autoradiography: Visualize the DNA fragments by exposing the gel to X-ray film. The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the no-protein control.

Caption: Workflow for DNase I Footprinting Assay.

Conclusion

This compound plays a diverse and critical set of roles in bacterial physiology, ranging from serving as a nutrient source to being an integral component of the cell envelope and a modulator of complex behaviors like biofilm formation. Its importance in the virulence of many pathogenic bacteria, coupled with the absence of its biosynthetic pathway in humans, makes the enzymes involved in this compound metabolism and incorporation into the cell wall prime targets for the development of novel antibacterial therapies. The information and protocols provided in this guide are intended to facilitate further research into the fascinating and important world of bacterial this compound biology.

References

- 1. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the rhaEWRBMA Operon Involved in this compound Catabolism through Two Transcriptional Factors, RhaR and CcpA, in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. benchchem.com [benchchem.com]

- 5. Regulation of the rhaEWRBMA Operon Involved in this compound Catabolism through Two Transcriptional Factors, RhaR and CcpA, in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Comparative genomics and functional analysis of rhamnose catabolic pathways and regulons in bacteria [frontiersin.org]

- 7. This compound isomerase: a crucial enzyme for rhamnose catabolism and conversion of rare sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a Novel this compound Uptake Transporter in the Filamentous Fungus Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.fredhutch.org [research.fredhutch.org]

- 11. L-lyxose metabolism employs the this compound pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of L-fucose and this compound in Escherichia coli: differences in induction of propanediol oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth | MDPI [mdpi.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Video: Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography [jove.com]

- 17. Positive regulation of the Escherichia coli this compound operon is mediated by the products of tandemly repeated regulatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 20. THE METABOLISM OF this compound IN ESCHERICHIA COLI. I. This compound ISOMERASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functional Analysis of Deoxyhexose Sugar Utilization in Escherichia coli Reveals Fermentative Metabolism under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Proton-linked this compound transport, and its comparison with L-fucose transport in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Physiological and Transcriptomic Analyses of Escherichia coli Serotype O157:H7 in Response to Rhamnolipid Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quantitative Characteristics of Gene Regulation by Small RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 26. static.igem.org [static.igem.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the L-Rhamnose Metabolic Pathway in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-rhamnose, a ubiquitous deoxyhexose sugar found in plant cell walls and bacterial lipopolysaccharides, serves as a valuable carbon and energy source for Escherichia coli. The catabolism of this compound is a well-regulated process involving a specific set of transport, enzymatic, and regulatory proteins. This technical guide provides a comprehensive overview of the this compound metabolic pathway in E. coli, detailing the core enzymatic reactions, the intricate regulatory network governing gene expression, and relevant quantitative data. Furthermore, this guide outlines detailed experimental protocols for the purification and characterization of key enzymes and the analysis of gene expression, serving as a valuable resource for researchers in microbiology, biochemistry, and drug development.

The Core this compound Metabolic Pathway

The catabolism of this compound in E. coli is a four-step intracellular process that converts this compound into intermediates of central metabolism. The pathway is primarily encoded by the rhaBAD operon.

1.1. Transport of this compound

This compound is actively transported into the E. coli cytoplasm via the this compound-proton symporter, RhaT.[1] This transport system utilizes the proton motive force to co-transport this compound and a proton across the inner membrane.[2]

1.2. Enzymatic Conversion to Central Metabolites

Once inside the cell, this compound is sequentially converted into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde by the action of three enzymes encoded by the rhaBAD operon[3]:

-

This compound Isomerase (RhaA): This enzyme catalyzes the reversible isomerization of this compound to L-rhamnulose.[3]

-

L-Rhamnulokinase (RhaB): RhaB phosphorylates L-rhamnulose at the C1 position using ATP to produce L-rhamnulose-1-phosphate.[3]

-

L-Rhamnulose-1-phosphate Aldolase (B8822740) (RhaD): This aldolase cleaves L-rhamnulose-1-phosphate into DHAP, which directly enters glycolysis, and L-lactaldehyde.[3][4]

The fate of L-lactaldehyde is dependent on the presence of oxygen. Under aerobic conditions, it is oxidized to L-lactate, which can then be converted to pyruvate (B1213749). In anaerobic conditions, L-lactaldehyde is reduced to L-1,2-propanediol.

Below is a diagram illustrating the core metabolic pathway:

Regulation of the this compound Metabolic Pathway

The expression of the genes involved in this compound metabolism is tightly regulated to ensure that the pathway is only active when this compound is available and preferred carbon sources, such as glucose, are absent. This regulation occurs at the transcriptional level and involves a cascade of regulatory proteins.

The key regulatory genes are rhaS and rhaR, which are located adjacent to the rhaBAD operon and are transcribed divergently.

-

RhaR (Activator of rhaSR): In the presence of this compound, the transcriptional activator RhaR binds to the promoter of the rhaSR operon, leading to the increased expression of both RhaS and RhaR.

-

RhaS (Activator of rhaBAD and rhaT): The RhaS protein, in a complex with this compound, acts as a transcriptional activator for the rhaBAD and rhaT promoters.[2][5]

-

Catabolite Repression (CRP): The activity of the rha promoters is also subject to catabolite repression, mediated by the cAMP receptor protein (CRP). In the absence of glucose, intracellular cAMP levels are high, leading to the formation of the CRP-cAMP complex. This complex binds to the rha promoters and is required for full transcriptional activation.

The induction of the rhaBAD operon is known to be relatively slow, taking 40 to 50 minutes to reach a steady-state level.[5]

The regulatory network is depicted in the following diagram:

Quantitative Data

The following tables summarize the available quantitative data for the key components of the this compound metabolic pathway in E. coli.

Table 1: Kinetic Parameters of Core Pathway Enzymes

| Enzyme | Gene | Substrate | Km | Vmax | kcat | Reference(s) |

| This compound Isomerase | rhaA | This compound | 2 mM | 6.2 µmol/min/mg | - | UniProt: P27265 |

| L-Lyxose | 5 mM | 6 µmol/min/mg | - | UniProt: P27265 | ||

| L-Rhamnulokinase | rhaB | L-Rhamnulose | 82 µM | - | - | UniProt: P32171 |

| ATP | 110 µM | - | - | UniProt: P32171 | ||

| Mg2+ | 270 µM | - | - | UniProt: P32171 | ||

| L-Rhamnulose-1-P Aldolase | rhaD | L-Rhamnulose-1-Phosphate | 0.48 mM | - | - | [4] |

Table 2: this compound Transport Kinetics

| Transporter | Gene | Substrate | Km | Vmax | Reference(s) |

| This compound-H+ Symporter | rhaT | This compound | - | 12 nmol/min/mg | UniProt: P27125 |

Table 3: Gene Expression Data for the rhaBAD Operon

| Condition | Fold Induction | Reference(s) |

| 1% (w/v) this compound vs. no inducer | ~2,200-fold | [6] |

| 0.5% (w/w) this compound in rich media | Increased expression of rhaT | [7] |

Note: Quantitative expression levels are highly dependent on experimental conditions (e.g., strain, medium, growth phase, and inducer concentration).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound metabolic pathway.

4.1. Purification of Recombinant RhaA, RhaB, and RhaD

This protocol describes the overexpression and purification of His-tagged RhaA, RhaB, and RhaD from E. coli.

Workflow Diagram:

Methodology:

-

Vector Construction: Clone the rhaA, rhaB, or rhaD gene into an expression vector (e.g., pET series) with an N-terminal or C-terminal His6-tag.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

Analysis of Purity: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the purified protein.

-

Buffer Exchange (Optional): If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., using dialysis or a desalting column).

4.2. Enzyme Activity Assays

4.2.1. This compound Isomerase (RhaA) Activity Assay

This assay is based on the colorimetric determination of the ketose (L-rhamnulose) produced from the aldose (this compound).

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Glycine-NaOH buffer (pH 8.5), 1 mM MnCl2, and an appropriate concentration of this compound (e.g., 50 mM).

-

Enzyme Reaction: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding a known amount of purified RhaA.

-

Reaction Termination: After a specific time, terminate the reaction by adding trichloroacetic acid (TCA).

-

Quantification of L-Rhamnulose: The amount of L-rhamnulose formed can be determined using the cysteine-carbazole-sulfuric acid method. This involves adding cysteine-HCl and a carbazole (B46965) solution in ethanol (B145695) to the reaction mixture, followed by the addition of concentrated sulfuric acid. The resulting pink color is measured spectrophotometrically at 540 nm.

-

Standard Curve: A standard curve of L-rhamnulose is used to quantify the amount of product formed.

-

Calculation of Activity: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of L-rhamnulose per minute under the specified conditions.

4.2.2. L-Rhamnulokinase (RhaB) Activity Assay

This is a coupled enzyme assay that measures the production of ADP, which is linked to the oxidation of NADH.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl2, 5 mM ATP, 0.2 mM NADH, 5 mM phosphoenolpyruvate, excess pyruvate kinase, and excess lactate (B86563) dehydrogenase.

-

Enzyme Reaction: Add a suitable concentration of L-rhamnulose to the reaction mixture and pre-incubate at 37°C. Initiate the reaction by adding purified RhaB.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Calculation of Activity: The rate of ADP formation is proportional to the rate of NADH oxidation. The molar extinction coefficient of NADH (6.22 mM-1cm-1 at 340 nm) is used to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of L-rhamnulose-1-phosphate per minute.

4.2.3. L-Rhamnulose-1-phosphate Aldolase (RhaD) Activity Assay

This assay measures the cleavage of L-rhamnulose-1-phosphate into DHAP and L-lactaldehyde. The formation of DHAP can be monitored in a coupled reaction.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADH, and excess glycerol-3-phosphate dehydrogenase.

-

Enzyme Reaction: Add L-rhamnulose-1-phosphate to the reaction mixture and pre-incubate at 37°C. Initiate the reaction by adding purified RhaD.

-

Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm as DHAP is reduced to glycerol-3-phosphate.

-

Calculation of Activity: The rate of DHAP formation is proportional to the rate of NADH oxidation. Use the molar extinction coefficient of NADH to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of DHAP per minute.

4.3. Analysis of rhaBAD Gene Expression by qRT-PCR

This protocol outlines the quantification of rhaBAD transcript levels in response to this compound induction.

Methodology:

-

Cell Culture and Induction: Grow E. coli in a suitable medium (e.g., M9 minimal medium with a carbon source) to mid-log phase. Induce the cultures with varying concentrations of this compound (e.g., 0%, 0.01%, 0.1%, 1% w/v) for a specific duration (e.g., 1-2 hours).

-

RNA Extraction: Harvest the cells and immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent). Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

-

RNA Quantification and Quality Control: Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize cDNA from a fixed amount of total RNA using a reverse transcription kit with random primers or gene-specific primers.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for a target gene within the rhaBAD operon (e.g., rhaB) and a reference (housekeeping) gene (e.g., rrsA, gapA).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target gene in induced samples compared to the uninduced control, normalized to the reference gene.

Conclusion

The this compound metabolic pathway in E. coli is a highly regulated and efficient system for the utilization of this deoxyhexose sugar. The core enzymes of the rhaBAD operon and the intricate regulatory network involving RhaR and RhaS provide a fascinating example of bacterial metabolic control. This technical guide has provided a detailed overview of this pathway, including quantitative data and experimental protocols, to aid researchers in their exploration of bacterial metabolism and its potential applications in biotechnology and drug development. Further research to fully elucidate the kinetic parameters of all pathway enzymes and to quantify gene expression under a wider range of conditions will provide a more complete understanding of this important metabolic system.

References

- 1. uniprot.org [uniprot.org]

- 2. The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | The this compound-dependent regulator RhaS and its target promoters from Escherichia coli expand the genetic toolkit for regulatable gene expression in the acetic acid bacterium Gluconobacter oxydans [frontiersin.org]

- 7. This compound Globally Changes the Transcriptome of Planktonic and Biofilm Escherichia coli Cells and Modulates Biofilm Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Deoxy Sugar: A Technical Guide to the Natural Sources and Occurrence of L-Rhamnose

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Rhamnose, a 6-deoxy-L-mannose, is a naturally occurring deoxy sugar that plays a crucial role in the structure and function of various biological macromolecules. Unlike most common sugars that exist in the D-form, rhamnose is predominantly found in its L-enantiomeric form in nature.[1][2] Its presence is widespread across the biological kingdoms, from bacteria and fungi to plants and marine organisms.[2][3][4][5] In recent years, this compound and its derivatives have garnered significant attention from the scientific community due to their diverse biological activities and potential applications in pharmaceuticals, cosmetics, and biotechnology. This technical guide provides an in-depth overview of the natural sources, occurrence, and biosynthesis of this compound, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers and professionals in the field.

Natural Occurrence and Quantitative Data

This compound is a constituent of a wide array of natural products, including polysaccharides, glycoproteins, and glycosides.[2] Its distribution varies significantly among different organisms and even within different tissues of the same organism.

Plant Kingdom

In plants, this compound is a key component of the cell wall, primarily within the pectic polysaccharides rhamnogalacturonan I and II.[6] It is also found in various secondary metabolites, such as flavonoids (e.g., rutin (B1680289) and quercetin), saponins, and terpenoids.[3]

| Plant Source | Compound | This compound Content | Reference |

| Sophora japonica (Pagoda Tree) | Rutin | Forms the rhamnoglucoside | [7] |

| Buckthorn (Rhamnus) | Glycosides | Source for isolation | [8] |

| Poison Sumac (Toxicodendron vernix) | Glycosides | Source for isolation | Not specified |

| Uncaria genus | Glycosides | Source for isolation | Not specified |

| Jackfruit (Artocarpus heterophyllus) Pulp | Polysaccharides | Component of polysaccharides | [9] |

| Temperate Forages | Pectic Polysaccharides | 10–20 g/kg Dry Matter | [10] |

Bacterial Kingdom

This compound is an integral part of the cell envelope of many Gram-positive and Gram-negative bacteria. In Gram-negative bacteria, it is a common component of the O-antigen of lipopolysaccharides (LPS), which contributes to the antigenicity and virulence of pathogens like Salmonella enterica and Escherichia coli.[2][11] In Gram-positive bacteria, such as those from the genera Streptococcus, Enterococcus, and Lactococcus, this compound is a major constituent of cell wall polysaccharides, which can comprise up to 50% of the cell wall mass.[11]

| Bacterial Species | Cellular Component | This compound Presence | Reference |

| Pseudomonas aeruginosa | Lipopolysaccharide (O-antigen) | D-Rhamnose is a constituent | [2] |

| Pseudomonas syringae | Lipopolysaccharide (O-antigen) | D-Rhamnose is a constituent | [2] |

| Salmonella enterica | Lipopolysaccharide (O-antigen) | This compound is a common component | [2] |

| Shigella flexneri | Lipopolysaccharide (O-antigen) | This compound is a common component | [2] |

| Escherichia coli | Lipopolysaccharide (O-antigen) | This compound is a common component | [2] |

| Lactococcus lactis | Cell Wall Polysaccharide | This compound is a common component | [2] |

| Enterococcus faecalis | Cell Wall Polysaccharide | This compound is a common component | [11] |

| Streptococcus pyogenes | Cell Wall Polysaccharide | This compound is a common component | [11] |

| Mycobacterium tuberculosis | Cell Wall | Essential component | [12] |

Fungal Kingdom

In fungi, this compound is found in cell wall glycans, although it is generally considered a minor component compared to other sugars.[13][14] However, its presence is crucial for the pathogenicity of some fungal species, such as the vascular wilt fungus Verticillium dahliae.[13] Studies have identified putative rhamnosyltransferases in a wide range of fungal species, suggesting a broader role for this compound in the fungal kingdom than previously appreciated.[4]

| Fungal Species | Cellular Component | This compound Content/Ratio | Reference |

| Sporothrix schenckii | Cell Wall | Rhamnose-to-β-glucan ratio correlates with virulence | [14] |

| Sporothrix brasiliensis | Cell Wall | Rhamnose content is ~40% higher than in S. schenckii | [14] |

| Aspergillus niger | Cell Wall | Present | [4] |

| Madurella species | Cell Wall | Present | [4] |

| Metarhizium species | Cell Wall | Present | [4] |

| Trichoderma species | Cell Wall | Present | [4] |

Marine Organisms

Marine algae, particularly green seaweeds of the Monostroma genus, are rich sources of this compound in the form of rhamnan (B1165919) sulfate, a sulfated polysaccharide.[5] Microalgae, such as diatoms, also produce this compound-containing polysaccharides.

| Marine Organism | Compound | This compound Yield/Content | Reference |

| Monostroma nitidum | Rhamnan Sulfate | 15% (w/w) yield from dried powder | [15] |

| Monostroma nitidum | Rhamnan Sulfate | 18.1 g of this compound monohydrate from 120 g of moisture-containing monostroma | [16] |

| Spirulina platensis | Sulfated Polysaccharides | Component of polysaccharides | Not specified |

Biosynthesis of this compound

The biosynthesis of this compound proceeds via distinct pathways in prokaryotes and eukaryotes, starting from a common glucose precursor. The activated form of this compound for glycosyltransferase reactions is typically dTDP-L-rhamnose in bacteria and UDP-L-rhamnose in plants and fungi.[17]

Bacterial Biosynthesis of dTDP-L-Rhamnose (rml Pathway)

In bacteria, the synthesis of dTDP-L-rhamnose is a four-step enzymatic process catalyzed by the products of the rmlA, rmlB, rmlC, and rmlD genes.[18]

Plant and Fungal Biosynthesis of UDP-L-Rhamnose (udp Pathway)

In plants and fungi, the biosynthesis of UDP-L-rhamnose starts from UDP-D-glucose and is catalyzed by one or two enzymes.[17]

Experimental Protocols

The extraction, isolation, and quantification of this compound from natural sources involve a series of well-defined experimental procedures.

Extraction of this compound from Plant Material (Sophora japonica)

This protocol describes the extraction of this compound from rutin, a flavonoid glycoside abundant in the flower buds of Sophora japonica.[7]

1. Pre-treatment of Plant Material:

-

Collect flower buds of Sophora japonica.

-

Steam the buds at 100-120°C for 10-15 minutes to deactivate enzymes.

-

Air-dry and pulverize the steamed buds.

2. Extraction of Rutin:

-

Macerate the powdered plant material with a suitable solvent (e.g., 70% acetone (B3395972) or saturated lime water).

-

Filter the extract to remove solid residues.

3. Acid Hydrolysis of Rutin:

-

To the crude rutin extract, add a mixed acid solution (e.g., a combination of sulfuric acid and phosphoric acid) to achieve acidic conditions.

-

Heat the mixture under pressure (e.g., 0.4-0.75 MPa) at a temperature of 150-180°C for 0.5-2.0 hours.[7] This step cleaves the glycosidic bond, releasing quercetin (B1663063), glucose, and rhamnose.

4. Isolation of this compound:

-

Cool the hydrolysate and precipitate quercetin by adding water.

-

Separate the quercetin precipitate by filtration.

-

Neutralize the remaining mother liquor containing this compound and glucose.

-

Degrade the glucose using a specific glucose-degrading enzyme.

-

Decolorize the solution with activated carbon.

-

Concentrate the solution under vacuum and crystallize this compound.

Extraction and Purification of this compound from Bacterial Lipopolysaccharides (LPS)

This protocol outlines the general steps for isolating this compound from the O-antigen of Gram-negative bacteria.[19][20][21]

1. Bacterial Culture and Cell Harvesting:

-

Grow the desired Gram-negative bacterial strain in a suitable liquid medium to a high cell density.

-

Harvest the bacterial cells by centrifugation.

2. Hot Phenol-Water Extraction of LPS:

-

Resuspend the bacterial pellet in distilled water.

-

Add an equal volume of hot (65-70°C) 90% phenol (B47542).

-

Stir the mixture vigorously at 65-70°C for 30-60 minutes.

-

Cool the mixture on ice and centrifuge to separate the aqueous and phenol phases.

-

Carefully collect the upper aqueous phase, which contains the LPS.

-

Dialyze the aqueous phase extensively against distilled water to remove phenol and other small molecules.

-

Lyophilize the dialyzed solution to obtain crude LPS.

3. Mild Acid Hydrolysis of LPS:

-

Resuspend the crude LPS in a dilute acid solution (e.g., 1% acetic acid).

-

Heat the suspension at 100°C for 1-2 hours to cleave the O-antigen from the lipid A core.

-

Cool the hydrolysate and centrifuge to pellet the insoluble lipid A.

4. Purification of this compound:

-

Collect the supernatant containing the released monosaccharides.

-

Separate the monosaccharides using column chromatography (e.g., gel filtration or ion-exchange chromatography).

-

Collect the fractions containing this compound, which can be identified using appropriate analytical techniques.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the accurate quantification of this compound in complex mixtures.[22][23]

1. Sample Preparation:

-

Prepare a clear aqueous sample containing this compound, either from a pure standard or from a hydrolyzed natural extract.

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

-

HPLC System: An HPLC system equipped with a refractive index detector (RID) is commonly used for sugar analysis.

-

Column: An amine-modified silica (B1680970) column or a specialized carbohydrate analysis column is suitable for separating monosaccharides.[22]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) is often used as the mobile phase.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) for reproducible results.

3. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the unknown sample and determine its this compound concentration by comparing its peak area to the calibration curve.

Conclusion

This compound is a fascinating and biologically important deoxy sugar with a wide distribution in nature. Its presence in the cell walls of pathogenic bacteria and fungi makes its biosynthetic pathway an attractive target for the development of novel antimicrobial agents. Furthermore, the diverse biological activities of rhamnose-containing compounds from plants and marine organisms offer exciting opportunities for the discovery of new therapeutic agents. This technical guide has provided a comprehensive overview of the natural sources, occurrence, biosynthesis, and experimental methodologies related to this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals working in the fields of natural product chemistry, drug discovery, and glycobiology, facilitating further exploration into the multifaceted world of this unique sugar.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. ajbls.com [ajbls.com]

- 4. Evolutionary History and Distribution Analysis of Rhamnosyltransferases in the Fungal Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhamnan sulphate from green algae Monostroma nitidum improves constipation with gut microbiome alteration in double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:6155-35-7 | Chemsrc [chemsrc.com]

- 7. CN103965153A - Method for preparing quercetin and rhamnose through rutin - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rhamnose-Containing Compounds: Biosynthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rhamnose synthase activity is required for pathogenicity of the vascular wilt fungus Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Comparison of Cell Wall Polysaccharide Composition and Structure Between Strains of Sporothrix schenckii and Sporothrix brasiliensis [frontiersin.org]

- 15. Anti-SARS-CoV-2 Activity of Rhamnan Sulfate from Monostroma nitidum | MDPI [mdpi.com]

- 16. US4758283A - Process for preparing this compound - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. LPS Extraction Protocol - Creative Biogene [creative-biogene.com]

- 20. Extraction, Purification and Characterization of Lipopolysaccharide from Escherichia coli and Salmonella typhi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple method for preparation of D-rhamnose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rapid and simultaneous quantification of rhamnose, mannitol, and lactulose in urine by HPLC for estimating intestinal permeability in pediatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Core of Bacterial Defenses: A Technical Guide to dTDP-L-Rhamnose Biosynthesis

An In-depth Examination of a Key Prokaryotic Pathway for Researchers, Scientists, and Drug Development Professionals

Deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) is a crucial activated sugar nucleotide in many prokaryotes. It serves as the precursor for the incorporation of L-rhamnose into a variety of cell surface glycoconjugates, including lipopolysaccharides (LPS) in Gram-negative bacteria and cell wall polysaccharides in Gram-positive bacteria.[1] These rhamnose-containing structures are often essential for bacterial viability, pathogenesis, and resistance to environmental stresses, making the dTDP-L-rhamnose biosynthetic pathway a compelling target for the development of novel antimicrobial agents.[1][2][3] This technical guide provides a comprehensive overview of the enzymatic cascade responsible for dTDP-L-rhamnose synthesis in prokaryotes, detailing the reaction mechanisms, enzyme kinetics, and experimental protocols for studying this vital pathway.

The Four-Step Enzymatic Pathway

The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate (Glc-1-P) and deoxythymidine triphosphate (dTTP) is a highly conserved pathway in bacteria and archaea, catalyzed by four sequential enzymes: RmlA, RmlB, RmlC, and RmlD.[4][5][6]

-

RmlA (Glucose-1-phosphate thymidylyltransferase): The pathway initiates with the condensation of Glc-1-P and dTTP by RmlA to form dTDP-D-glucose and pyrophosphate (PPi).[4][5][7] This reaction is a reversible nucleotidyl transfer.

-

RmlB (dTDP-D-glucose 4,6-dehydratase): The second step involves the NAD⁺-dependent dehydration of dTDP-D-glucose by RmlB to produce dTDP-4-keto-6-deoxy-D-glucose.[4][5]

-

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): RmlC then catalyzes a complex double epimerization at the C3' and C5' positions of the glucose moiety, converting dTDP-4-keto-6-deoxy-D-glucose into dTDP-4-keto-L-rhamnose.[1][4][5]

-

RmlD (dTDP-4-keto-L-rhamnose reductase): In the final step, RmlD utilizes NADPH as a cofactor to reduce the C4'-keto group of dTDP-4-keto-L-rhamnose, yielding the final product, dTDP-L-rhamnose.[1][4][5]

The overall biosynthetic pathway can be visualized as follows:

Quantitative Data on Pathway Enzymes

The kinetic parameters of the Rml enzymes have been characterized in various prokaryotic species. The following tables summarize key quantitative data for enzymes from Saccharothrix syringae and provide details on a one-pot synthesis reaction.

Table 1: Michaelis-Menten Kinetic Parameters for RmlA and RmlB from Saccharothrix syringae

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| Ss-RmlA | dTTP | 49.56 | 5.39 |

| Glc-1-P | 117.30 | 3.46 | |

| Ss-RmlB | dTDP-glucose | 98.60 | 11.2 |

Data sourced from Li et al., 2021.[8]

Table 2: Optimal Conditions for One-Pot Enzymatic Synthesis of dTDP-L-rhamnose

| Parameter | Optimal Value |

| Temperature | 30°C |

| pH | 8.5 |

| NADPH Concentration | 1.5 mM |

| Enzyme Concentration (each) | 100-300 µg/ml |

| Initial Substrates | 10 mM dTTP, 10 mM Glc-1-P |

| Cofactors | 2.5 mM MgCl₂, 0.02 mM NAD⁺ |

| Buffer | 40 mM Tris-HCl |

Data from a study on the one-pot synthesis using RmlABCD from Saccharothrix syringae.[4]

Table 3: Preparative Scale Synthesis of dTDP-L-rhamnose from dTMP

| Parameter | Concentration |

| dTMP | 20 mM |

| ATP | 1 mM |

| Acetyl phosphate (B84403) | 60 mM |

| Glucose-1-phosphate | 80 mM |

| NADH | 10 mM |

| MgCl₂ | 20 mM |

| Yield | ~82% conversion to dTDP-L-rhamnose |

This synthesis involved six enzymes: dTMP kinase, acetate (B1210297) kinase, RmlA, RmlB, RmlC, and RmlD.[9][10][11]

Experimental Protocols

Detailed methodologies are crucial for the study of the dTDP-L-rhamnose biosynthetic pathway. Below are representative protocols for enzyme assays and a one-pot synthesis reaction.

RmlA Enzyme Activity Assay

This assay determines the activity of RmlA by measuring the amount of pyrophosphate (PPi) released during the conversion of dTTP and Glc-1-P to dTDP-D-glucose.[4]

Materials:

-

Tris-HCl buffer (40 mM, pH 8.0)

-

dTTP (5.0 mM)

-

Glc-1-P (5.0 mM)

-

MgCl₂ (10 mM)

-

Purified RmlA enzyme (100 µg/ml)

-

Yeast inorganic pyrophosphatase (YIPP, 2 U/ml)

-

Reagents for colorimetric phosphate detection

Procedure:

-

Prepare a 100 µl reaction mixture containing 40 mM Tris-HCl (pH 8.0), 5.0 mM dTTP, 5.0 mM Glc-1-P, 10 mM MgCl₂, 100 µg/ml of RmlA, and 2 U/ml YIPP.

-

Incubate the mixture at 37°C for 5 minutes.

-

Terminate the reaction.

-

Measure the amount of inorganic phosphate released using a colorimetric method. The activity of RmlA is proportional to the amount of PPi released.

Coupled Enzyme Assay for RmlB, RmlC, and RmlD

The activities of RmlB, RmlC, and RmlD can be assayed sequentially by monitoring the consumption of NADPH in the final RmlD-catalyzed step.

Workflow for Coupled Assay:

Procedure:

-

RmlB activity: The formation of dTDP-4-keto-6-deoxy-glucose from dTDP-D-glucose by RmlB can be monitored by an increase in absorbance at 320 nm due to the formation of the 4-keto-6-deoxy intermediate.

-

RmlC and RmlD coupled activity:

-

Incubate dTDP-D-glucose with RmlB to generate dTDP-4-keto-6-deoxy-D-glucose.

-

Add RmlC to the reaction mixture to produce dTDP-4-keto-L-rhamnose.

-

Finally, add RmlD and NADPH. The activity of RmlD is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1]

-

One-Pot Synthesis of dTDP-L-rhamnose

This protocol describes the in vitro synthesis of dTDP-L-rhamnose using the four purified Rml enzymes.[4][5]

Materials:

-

Tris-HCl buffer (40 mM, pH 8.5)

-

dTTP (10 mM)

-

Glc-1-P (10 mM)

-

MgCl₂ (2.5 mM)

-

NAD⁺ (0.02 mM)

-

NADPH (1.5 mM)

-

Purified RmlA, RmlB, RmlC, and RmlD enzymes (100 µg/ml each)

Procedure:

-

Combine the buffer, substrates (dTTP and Glc-1-P), and cofactors (MgCl₂, NAD⁺, and NADPH) in a reaction vessel.

-

Add the four purified Rml enzymes to initiate the reaction.

-

Incubate the mixture at 30°C. The reaction progress can be monitored over time by taking aliquots and analyzing them using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

Significance in Drug Development

The absence of a dTDP-L-rhamnose biosynthetic pathway in humans makes it an attractive target for the development of novel antibacterial drugs.[1][2] Inhibition of any of the four Rml enzymes can disrupt the synthesis of essential cell wall components, leading to bacterial cell death or attenuation of virulence.[2] For instance, the essentiality of this pathway has been demonstrated in pathogens like Mycobacterium tuberculosis and various Streptococcus species.[1][2][12] The detailed understanding of the enzyme mechanisms and the availability of robust experimental protocols are critical for high-throughput screening of potential inhibitors and for structure-based drug design. The identification of compounds that bind to and inhibit the Rml enzymes could pave the way for a new class of antibiotics with a novel mode of action.[3][13][14]

References

- 1. Streptococcal dTDP‐L‐rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]

- 5. Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The structural basis of the catalytic mechanism and regulation of glucose-1-phosphate thymidylyltransferase (RmlA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.georgefox.edu [digitalcommons.georgefox.edu]

- 10. Preparative synthesis of dTDP-L-rhamnose through combined enzymatic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Preparative Synthesis of dTDP-L-Rhamnose Through Combined Enzymatic Pa" by Young Bok Abraham Kang, Yung-Hun Yang et al. [digitalcommons.georgefox.edu]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

The Pivotal Role of Rhamnogalacturonan I in the Architecture and Function of Plant Cell Walls: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide integral to the complex architecture of the plant cell wall. Comprising a backbone of repeating disaccharide units of rhamnose and galacturonic acid, RG-I is distinguished by its extensive and variable side chains, primarily composed of arabinans and galactans. This structural complexity underlies its multifaceted functions in plant growth, development, and defense. This technical guide provides an in-depth exploration of the core functions of RG-I, detailing its structural characteristics, biosynthesis, and interactions with other cell wall polymers. We present a compilation of quantitative data, detailed experimental protocols for RG-I analysis, and visualizations of relevant biological pathways to serve as a comprehensive resource for researchers in the fields of plant biology, biotechnology, and pharmacology.

Introduction

The plant cell wall is a dynamic and intricate extracellular matrix that provides structural support, dictates cell shape, and mediates interactions with the environment. Pectins are a major class of complex polysaccharides in the primary cell walls of terrestrial plants, and among them, rhamnogalacturonan I (RG-I) stands out for its structural intricacy and functional versatility.[1][2] Unlike the linear homogalacturonan, RG-I possesses a backbone of alternating [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→] disaccharides.[3][4] A significant portion of the rhamnosyl residues are substituted at the C-4 position with neutral sugar side chains, which can be linear or branched and are predominantly composed of arabinose and galactose.[5] The nature and length of these side chains vary depending on the plant species, tissue type, and developmental stage, contributing to the remarkable diversity of RG-I structures.[6] This structural variability is intrinsically linked to the diverse roles of RG-I, from modulating cell-cell adhesion and cell wall mechanics to participating in plant defense signaling.[7][8][9] This guide aims to provide a detailed technical overview of the current understanding of RG-I function, with a focus on its structural attributes, analytical methodologies, and biological significance.

Structure and Physicochemical Properties of Rhamnogalacturonan I

The fundamental structure of RG-I consists of a repeating disaccharide backbone.[3] However, its physicochemical properties are largely dictated by the nature and extent of its side chains.

Quantitative Data on Rhamnogalacturonan I

The molecular weight and composition of RG-I vary significantly across different plant sources, reflecting its diverse biological roles.

| Plant Source | Extraction Method | Molecular Weight (kDa) | Key Monosaccharide Composition (molar ratio/percentage) | Reference |

| Suspension-cultured sycamore cells | Enzymatic digestion | ~200 | Rha, GalA, Ara, Gal | [2][10] |

| Potato pulp | Enzymatic (endopolygalacturonase) | >500 (62.2% of extract) | GalA, Rha, Gal, Ara | [11] |

| Potato pulp | Alkaline (0.5 M NaOH) | - | Yield: 22-24% | [11] |

| Potato pulp | Alkaline (2 M NaOH) | - | Yield: 53-56% | [11] |

| Unripe tomatoes | - | ~400 | - | [1] |

| Tartary buckwheat leaves | Deep-eutectic-solvent-assisted | - | Rha/GalA ratio increased to 0.43-0.58 | [9] |

| Common bean fibers | - | - | Cellulose (B213188): 74.7% of dry weight; also contains GalA, Rha, Ara, Gal, Xyl | [12] |

Table 1: Quantitative Data of Rhamnogalacturonan I from Various Plant Sources. This table summarizes the molecular weight and monosaccharide composition of RG-I extracted from different plants using various methods. The data highlights the significant variability in RG-I properties.

Key Functions of Rhamnogalacturonan I in the Plant Cell Wall

RG-I performs several critical functions within the plant cell wall, primarily related to its structural and signaling roles.

Cell-Cell Adhesion

RG-I is a key determinant of cell-cell adhesion, particularly in woody tissues.[13] Studies on poplar have shown that the enzymatic degradation of RG-I leads to enhanced cell-cell separation.[7] This suggests that RG-I, in concert with other polymers like xylan (B1165943) and lignin, forms a cohesive matrix in the middle lamella that holds adjacent cells together.[13]

Regulation of Cell Wall Porosity and Mechanics

The highly branched and hydrated nature of RG-I side chains contributes significantly to the porosity and mechanical properties of the cell wall. These side chains can form a gel-like matrix that embeds cellulose microfibrils and other polymers, influencing the wall's extensibility and strength. It has been suggested that the arabinan (B1173331) and galactan side chains of RG-I play a role in controlling the orientation of cellulose microfibrils during cell growth.[8]

Role in Plant Development and Fruit Ripening

The structure of RG-I is dynamically modified during plant development and physiological processes like fruit ripening. During ripening, the degradation of RG-I side chains by enzymes such as arabinofuranosidases and β-galactosidases contributes to the softening of the fruit tissue.[14] This process involves the breakdown of the middle lamella and a reduction in cell-to-cell adhesion.[3]

Plant Defense Signaling

Fragments of RG-I, released by the action of microbial enzymes during pathogen attack, can act as damage-associated molecular patterns (DAMPs), triggering plant defense responses.[9] These oligosaccharide elicitors can induce the production of pathogenesis-related (PR) proteins and activate signaling pathways that lead to enhanced disease resistance.

Experimental Protocols for the Study of Rhamnogalacturonan I

A variety of experimental techniques are employed to extract, purify, and characterize RG-I.

Extraction of Rhamnogalacturonan I from Potato Pulp

Potato pulp is a rich source of RG-I. Both enzymatic and chemical methods can be used for its extraction.[11][15]

4.1.1. Enzymatic Extraction Protocol

This method utilizes endopolygalacturonase to specifically hydrolyze the homogalacturonan regions of pectin, releasing RG-I.[7][11]

-

Starch Removal: Suspend potato pulp in a suitable buffer and treat with α-amylase (e.g., Termamyl) to remove starch.

-

Enzymatic Hydrolysis: After inactivating the amylase, adjust the pH to the optimal range for endopolygalacturonase (typically pH 4.0-5.0). Add a purified endopolygalacturonase from a source like Aspergillus niger.

-

Incubation: Incubate the mixture with gentle agitation for 18-24 hours at the optimal temperature for the enzyme (e.g., 40°C).

-

Separation: Centrifuge the suspension to pellet the insoluble material. The supernatant contains the solubilized RG-I.

-

Purification: Purify the RG-I from the supernatant using techniques like depth filtration and ultrafiltration to remove the enzyme and smaller oligosaccharides.

4.1.2. Alkaline Extraction Protocol

This method uses alkaline solutions to saponify ester linkages and solubilize pectic polysaccharides.[11]

-

Suspension: Suspend the potato pulp cell wall material (2% w/v) in a solution of 0.5 M to 2 M NaOH or KOH containing 0.02 M NaBH₄ (to prevent peeling reactions).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for 24 hours with stirring.

-

Neutralization and Separation: Cool the mixture and neutralize it with an appropriate acid (e.g., acetic acid). Centrifuge to separate the soluble fraction.

-

Precipitation: Precipitate the RG-I from the supernatant by adding ethanol (B145695) (typically 3-4 volumes).

-

Washing and Drying: Wash the precipitate with ethanol and then dry it.

Enzymatic Digestion for Structural Analysis

To analyze the fine structure of the RG-I backbone and side chains, specific enzymes are used.[16][17][18]

-

RG-I Hydrolase Digestion: To cleave the [4)-α-D-GalA-(1,2)-α-L-Rha-(1,] linkage, incubate the purified RG-I with RG-I hydrolase (e.g., from Aspergillus aculeatus) in an appropriate buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0) for a defined period.

-

RG-I Lyase Digestion: To cleave the [2)-α-L-Rha-(1, 4)-α-D-GalA-(1,] linkage, use RG-I lyase.

-

Side Chain Analysis: Use specific arabinofuranosidases and galactosidases to release arabinose and galactose residues from the side chains.

-

Analysis of Products: The resulting oligosaccharides can be analyzed by chromatography (HPAEC-PAD) and mass spectrometry to determine the structure.

Immunolabeling for in situ Localization

Immunolabeling with monoclonal antibodies allows for the visualization of RG-I within the plant cell wall architecture.[14][19][20][21][22]

-

Fixation and Embedding: Fix small pieces of plant tissue in a suitable fixative (e.g., paraformaldehyde and glutaraldehyde (B144438) in a phosphate (B84403) buffer), dehydrate through an ethanol series, and embed in a resin (e.g., LR White).

-

Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on nickel or gold grids.

-

Blocking: Block non-specific antibody binding by incubating the grids on a drop of blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the grids with a primary antibody specific to an RG-I epitope (e.g., INRA-RU1 or INRA-RU2 for the backbone, or LM5 for β-(1→4)-galactan side chains) diluted in blocking buffer.

-

Washing: Wash the grids with blocking buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the grids with a secondary antibody conjugated to gold particles (e.g., goat anti-rat IgG-gold) that recognizes the primary antibody.

-

Washing: Wash the grids with blocking buffer and then with distilled water.

-

Staining and Visualization: Stain the sections with uranyl acetate and lead citrate (B86180) and visualize them using a transmission electron microscope (TEM).

Visualizing Workflows and Signaling Pathways

Experimental Workflow for RG-I Analysis

The following diagram illustrates a typical workflow for the extraction, purification, and structural analysis of RG-I.

Figure 1: A generalized workflow for the analysis of Rhamnogalacturonan I.

Rhamnogalacturonan I Structure

A simplified representation of the RG-I backbone with arabinan and galactan side chains.

Figure 2: Simplified structure of Rhamnogalacturonan I.

Inferred RG-I Mediated Defense Signaling Pathway

This diagram illustrates a plausible signaling cascade initiated by RG-I fragments, leading to a defense response. This is a generalized model based on known plant immune signaling pathways.

Figure 3: Inferred RG-I mediated defense signaling pathway.

Conclusion and Future Perspectives

Rhamnogalacturonan I is a structurally complex and functionally diverse polysaccharide that plays a crucial role in the architecture and physiology of the plant cell wall. Its involvement in cell adhesion, wall mechanics, and defense signaling underscores its importance for plant life. The continued development of advanced analytical techniques will further unravel the intricacies of RG-I structure and its interactions with other cell wall components. A deeper understanding of RG-I biosynthesis and modification will open new avenues for the genetic engineering of crops with improved biomass properties for biofuel production and enhanced disease resistance. Furthermore, the unique physicochemical and biological properties of RG-I make it a promising candidate for applications in the food, pharmaceutical, and biomaterials industries. For drug development professionals, the potential of RG-I and its derivatives as immunomodulators and drug delivery vehicles warrants further investigation. This technical guide provides a solid foundation for researchers to delve into the fascinating world of this essential plant cell wall component.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure of Plant Cell Walls: X. RHAMNOGALACTURONAN I, A STRUCTURALLY COMPLEX PECTIC POLYSACCHARIDE IN THE WALLS OF SUSPENSION-CULTURED SYCAMORE CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pectin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Rhamnogalacturonans [glygen.ccrc.uga.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Structure of plant cell walls. X. Rhamnogalacturonan I, a structurally complex pectic polysaccharide in the walls of suspension-cultured sycamore cells (Journal Article) | OSTI.GOV [osti.gov]

- 11. Extraction and structural characterisation of rhamnogalacturonan I-type pectic polysaccharides from potato cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Polymerization of the backbone of the pectic polysaccharide rhamnogalacturonan I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. Rhamnogalacturonan α-d-Galactopyranosyluronohydrolase : An Enzyme That Specifically Removes the Terminal Nonreducing Galacturonosyl Residue in Rhamnogalacturonan Regions of Pectin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Visualization of Plant Cell Wall Epitopes Using Immunogold Labeling for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rhamnogalacturonan I with β-(1,4)-Galactan Side Chains as an Ever-Present Component of Tertiary Cell Wall of Plant Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monoclonal antibodies to rhamnogalacturonan I backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Sweet Deception: A Technical Guide to the Discovery and Isolation of L-Rhamnose

Abstract

L-Rhamnose, a naturally occurring 6-deoxy-L-mannose, stands as a fascinating anomaly in the predominantly D-configured world of carbohydrates. Its unique structure and biological significance have made it a molecule of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the discovery and history of this compound isolation, from its early extraction from plant glycosides to modern, more sophisticated methods. Detailed experimental protocols, comparative quantitative data, and workflow visualizations are presented to offer a comprehensive understanding of the journey to obtain this rare sugar.

Introduction: The Unconventional Sugar

This compound is a methyl pentose (B10789219) sugar that, unlike most naturally occurring sugars, exists in the L-configuration. It is found widely in nature as a component of plant glycosides, pectins, and bacterial polysaccharides. Its discovery and isolation have been intrinsically linked to the study of natural products, particularly the coloring agents and bitter principles of plants. This guide will trace the historical timeline of its discovery, detail the evolution of its isolation methodologies, and provide practical insights for its extraction and purification.

A Historical Perspective: The Unveiling of "Isodulcit"

The journey to characterize this compound began in the 19th century with the investigation of glycosides from various Rhamnus (buckthorn) species.

The Initial Discovery:

While the exact first isolation is not definitively attributed to a single individual, early phytochemical investigations of plants now known to be rich in rhamnose-containing glycosides laid the groundwork. In 1823, Pfaff reported on the constituents of buckthorn berries (Rhamnus cathartica). Later, the sugar now known as this compound was isolated from the hydrolysis of quercitrin (B1678633) , a yellow pigment found in the bark of the dyer's oak (Quercus tinctoria) and also present in buckthorn. Initially, this sugar was given the name "isodulcit" due to its sweet taste yet distinct properties from other known sugars.

Key milestones in the early history of this compound include:

-

Liebermann & Hörmann (1878): Conducted detailed studies on quercitrin and its hydrolysis products, further characterizing "isodulcit."

-

Gellhorn (1891): Also contributed to the understanding of this novel sugar from plant sources.

-

Emil Fischer & Robert Morrell (1894): The pivotal work of these renowned chemists established the stereochemical configuration of rhamnose, solidifying its place in the field of carbohydrate chemistry. Their work distinguished it from other sugars and laid the foundation for its systematic study.[1]

Evolution of Isolation Methodologies